1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol
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Overview
Description
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol is an organic compound with a complex structure that includes phenyl groups, a methyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenyl-2-propanone with cyclopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propanone: A precursor in the synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol.
1,1-Diphenyl-2-methylpropane: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
78110-04-0 |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(1-cyclopropylethylideneamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H25NO/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,16,18,23H,13-15H2,1-2H3 |
InChI Key |
BOGQPJQEDBSNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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